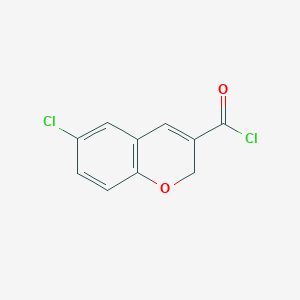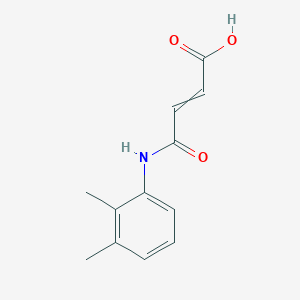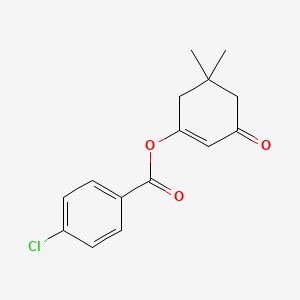
6-chloro-2H-chromene-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2H-chromene-3-carbonyl chloride, also known as CCC, is a chemical compound that has a wide range of applications in scientific research. It is a colorless crystalline solid with a molecular formula of C9H6Cl2O2. It is used in the synthesis of organic compounds, as a reagent in organic synthesis, and for the preparation of other chlorinated compounds. CCC is also used in the production of pharmaceuticals, pesticides, and other industrial chemicals.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformations
Synthesis of 2H-Chromene Derivatives 6-chloro-2H-chromene-3-carbonyl chloride is used in the synthesis of novel 2H-chromene derivatives. These compounds exhibit promising antimicrobial activity against various bacterial strains and fungi. The significance of this compound as a precursor in multicomponent reactions and its role in the development of bioactive molecules is noteworthy (El Azab et al., 2014).
Synthesis of Coumarin Derivatives The compound has been utilized in the synthesis of 3-substituted coumarin derivatives. These derivatives are synthesized through reactions involving 2-oxo-2H-chromen-3-Carbonyl chloride, showcasing the versatility of this compound in creating a range of chemically significant molecules (Ismael et al., 2016).
Crystal Structure Analysis
Crystallographic Insights into Chromene Derivatives this compound derivatives are also pivotal in the study of crystal structures. For instance, the crystal structure analysis of 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde provides detailed insights into the molecular and crystallographic arrangement, highlighting the planarity of the chromene ring and the specific angular deviations that contribute to the overall stability and properties of these molecules (Ishikawa, 2015).
Application in Molecular Docking and Spectroscopic Analysis
Molecular Docking and Spectroscopic Investigations In the realm of molecular docking and spectroscopic analysis, this compound derivatives are used to study the interaction between compounds and proteins, as well as to analyze the molecular structure through various spectroscopic techniques. This highlights the compound's significance in understanding molecular interactions and the nature of chemical bonds (Sert et al., 2018).
Eigenschaften
IUPAC Name |
6-chloro-2H-chromene-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFGWTNRUGRBNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370900 |
Source


|
| Record name | 6-chloro-2H-chromene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306935-54-6 |
Source


|
| Record name | 6-Chloro-2H-1-benzopyran-3-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-2H-chromene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)
![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)




![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)






